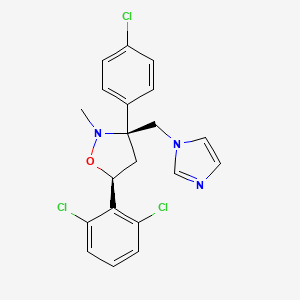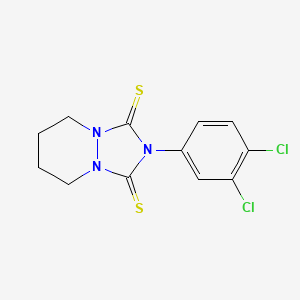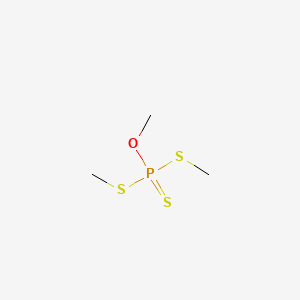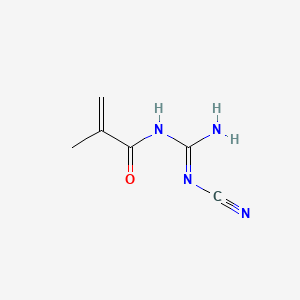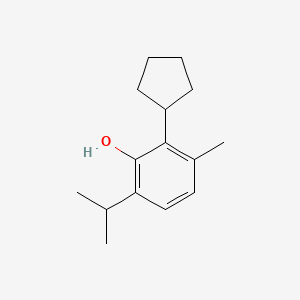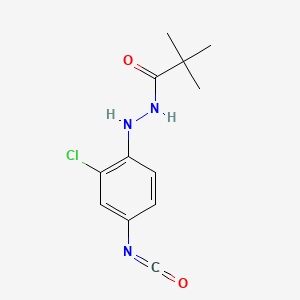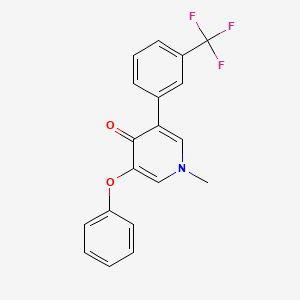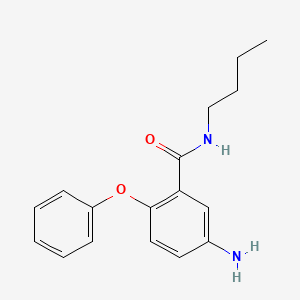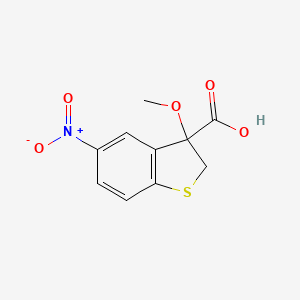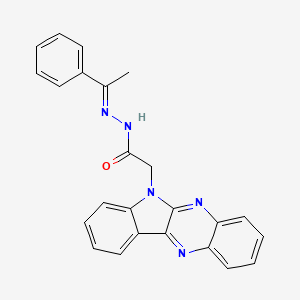
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide typically involves a multi-step process starting from isatin or its derivatives. One common method involves the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid under reflux conditions . This reaction forms the indoloquinoxaline core, which is then further functionalized to introduce the acetic acid and hydrazide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Análisis De Reacciones Químicas
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with various proteins and enzymes, further contributing to its biological effects .
Comparación Con Compuestos Similares
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide is unique due to its specific structural features and biological activities. Similar compounds include:
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline core, known for its anticancer properties.
6H-Indolo(2,3-b)quinoxaline derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in biological activity.
1,2,3-Triazole derivatives: These compounds are known for their antimicrobial and anticancer activities and can be combined with indoloquinoxaline moieties to enhance their pharmacological properties.
Propiedades
Número CAS |
116989-96-9 |
|---|---|
Fórmula molecular |
C24H19N5O |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H19N5O/c1-16(17-9-3-2-4-10-17)27-28-22(30)15-29-21-14-8-5-11-18(21)23-24(29)26-20-13-7-6-12-19(20)25-23/h2-14H,15H2,1H3,(H,28,30)/b27-16+ |
Clave InChI |
MKDQHTFSZIKHNG-JVWAILMASA-N |
SMILES isomérico |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=CC=C5 |
SMILES canónico |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


